2-(1H-indazol-6-yl)ethanamine is a synthetic organic compound belonging to the class of substituted indazoles. It serves as a crucial building block in organic synthesis, especially in medicinal chemistry. Research focuses on its potential as a precursor or intermediate in developing novel pharmaceutical agents. []
Synthesis Analysis
One of the primary methods for synthesizing 2-(1H-indazol-6-yl)ethanamine begins with a substituted 2-fluoro-benzonitrile. The nitrile group undergoes a nucleophilic aromatic substitution reaction with morpholine, followed by a cyclization reaction with hydrazine hydrate to form the indazole ring. Further modifications at the 3-position of the indazole ring, such as introducing amine groups, can be achieved through various synthetic steps. []
Molecular Structure Analysis
2-(1H-indazol-6-yl)ethanamine contains an indazole ring system linked to an ethanamine moiety. The indazole ring itself is aromatic and planar. The ethanamine side chain introduces flexibility to the molecule, allowing it to adopt various conformations. []
Chemical Reactions Analysis
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides. []
Alkylation: It can undergo alkylation with alkyl halides to yield secondary or tertiary amines. []
Reductive Amination: This reaction allows for the introduction of various substituents onto the amine nitrogen. []
Formation of Heterocycles: The amine group can participate in ring-forming reactions, leading to the synthesis of diverse heterocyclic systems. []
Mechanism of Action
The mechanism of action of 2-(1H-indazol-6-yl)ethanamine and its derivatives is highly dependent on the specific molecule and its target. Research indicates that some derivatives interact with specific enzymes or receptors. For example, certain derivatives act as melanin-concentrating hormone receptor 1 (MCHr1) antagonists by binding to the receptor and blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH). []
Applications
Anticancer agents: Researchers have developed several derivatives as potential anticancer agents. These derivatives target specific proteins involved in cancer cell growth and proliferation, such as Polo-like kinase 4 (PLK4), a key regulator of cell division. [, , , ]
Anti-obesity agents: Some derivatives exhibit potent antagonistic activity against MCHr1, a receptor involved in regulating food intake and energy balance. Blocking this receptor can lead to reduced appetite and weight loss, making these derivatives promising candidates for treating obesity. [, ]
Treatment of ophthalmic diseases: Certain 2-(1H-indazol-6-yl)ethanamine derivatives show potential for treating ophthalmic diseases like age-related macular degeneration and diabetic retinopathy by inhibiting unwanted angiogenesis (the formation of new blood vessels). []
Antimicrobial agents: Studies have explored the antimicrobial potential of 2-(1H-indazol-6-yl)ethanamine derivatives, particularly against Staphylococcus aureus, a bacterium known to cause various infections. Some derivatives act as efflux pump inhibitors, blocking the mechanism that bacteria use to expel antibiotics, thereby increasing their susceptibility to existing drugs. []
Compound Description: These compounds are a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukemia (AML) []. These derivatives were synthesized with various substituents on the benzamide moiety and exhibited strong inhibitory activity against FLT3, including drug-resistant mutants. Notably, compound 8r demonstrated the most potent inhibitory activity with nanomolar IC50 and high selectivity profiles over other kinases [].
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones
Compound Description: This class of compounds acts as Polo-like kinase 4 (PLK4) inhibitors and exhibit antiproliferative activity. Computational models based on PLK4 kinase domain were used to optimize the in vitro activity of this series []. Further optimization of these compounds led to the development of bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which demonstrated improved drug-like properties [].
Compound Description: This series represents a bioisosteric modification of (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones, aimed at improving drug-like properties, including oral bioavailability, while maintaining potent PLK4 inhibitory activity []. These compounds incorporate two stereogenic centers, and the synthesis was optimized to install these centers stereoselectively [].
Compound Description: Developed through scaffold hopping from previous PLK4 inhibitors, these derivatives display potent PLK4 inhibitory activity and significant antitumor efficacy in breast cancer models [, ]. They feature a more concise structure compared to earlier inhibitors, making them attractive leads for further optimization. Compound 14i emerged as a potent inhibitor, demonstrating effective disruption of centriole replication, mitotic disorder induction, and apoptosis in breast cancer cells [, ].
Compound Description: Identified as a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist, this compound emerged from optimizing a high-throughput screening hit []. Demonstrating high affinity for MCHr1, 7a effectively inhibited MCH-mediated Ca(2+) release and showed favorable pharmacokinetic properties, including good plasma and CNS exposure upon oral administration in diet-induced obese mice [].
Compound Description: This compound, also known as Axitinib, acts as a potent inhibitor of the T315I mutation in BCR-ABL tyrosine kinase, making it a potential therapeutic for chronic myelogenous leukemia [, , , , ]. Pharmaceutical compositions of this compound have been developed to protect it from degradation, enhancing its therapeutic potential [, ].
Compound Description: ITP-2 acts as a novel small molecule activator of Kv11.1 (hERG) channels, which are crucial for regulating cardiac repolarization []. This activation suggests potential therapeutic applications for acquired and congenital Long QT (LQT) syndrome, a disorder characterized by delayed repolarization of the heart muscle [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.